

An In-depth Technical Guide to the Fungicidal Mode of Action of Bupirimate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bupirimate is a systemic fungicide belonging to the pyrimidine sulfamate chemical family. It is classified under the Fungicide Resistance Action Committee (FRAC) Code 8, which targets nucleic acid metabolism.[1][2] Primarily utilized for the control of powdery mildew on a wide array of crops including apples, pears, stone fruit, cucurbits, and ornamentals, **bupirimate** exhibits both protective and curative properties.[3][4] A key characteristic of **bupirimate** is its translaminar and systemic mobility within the plant's xylem, allowing for the protection of new growth and untreated leaf surfaces.[3][5][6] Its primary fungicidal effect is the inhibition of sporulation in susceptible fungi.[3]

Core Mechanism of Action: Inhibition of Adenosine Deaminase

The primary mode of action of **bupirimate** is the inhibition of the enzyme adenosine deaminase (ADA).[6][7] ADA is a crucial enzyme in the purine salvage pathway, responsible for the irreversible deamination of adenosine to inosine and deoxyadenosine to deoxyinosine.[8][9] This pathway allows the fungus to recycle purine bases from the breakdown of nucleic acids, which is an energy-efficient alternative to de novo synthesis.[10]





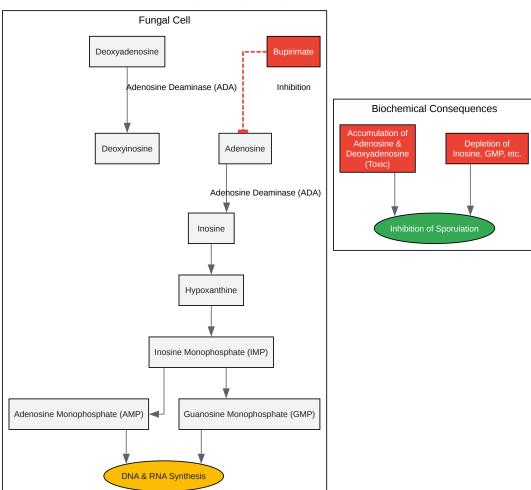


By inhibiting adenosine deaminase, **bupirimate** disrupts the normal flux of the purine salvage pathway. This interference is believed to lead to two primary biochemical consequences that contribute to its fungicidal and, particularly, its anti-sporulation effects:

- Accumulation of Adenosine and Deoxyadenosine: The blockage of ADA leads to an
 intracellular accumulation of adenosine and deoxyadenosine. Elevated levels of these
 nucleosides can be toxic to cells. For instance, an accumulation of deoxyadenosine can lead
 to increased levels of deoxyadenosine triphosphate (dATP), which is known to inhibit
 ribonucleotide reductase, an enzyme essential for the synthesis of all deoxyribonucleotides
 required for DNA synthesis and repair.[9] This disruption of DNA synthesis would directly
 impact cell division and proliferation, processes critical for fungal growth and sporulation.
- Depletion of Downstream Purine Nucleotides: The inhibition of adenosine deaminase also
 restricts the production of inosine and, subsequently, other essential purine nucleotides like
 guanosine monophosphate (GMP) that are derived from the salvage pathway. A balanced
 pool of purine nucleotides is vital for the synthesis of RNA and DNA. A disruption in this
 balance can halt the cell cycle and inhibit processes with high rates of nucleic acid synthesis,
 such as sporulation.

Below is a diagram illustrating the purine salvage pathway and the inhibitory action of **bupirimate**.





Purine Salvage Pathway and Bupirimate's Mode of Action

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Bupirimate inhibits adenosine deaminase in the purine salvage pathway.



Quantitative Data on Bupirimate Efficacy

Comprehensive quantitative data such as EC50 (half maximal effective concentration) and Ki (inhibition constant) values for **bupirimate** against various powdery mildew species are not widely available in the public domain. However, some studies provide valuable insights into its in-vivo efficacy.

Target Pathogen	Host Plant	Efficacy Data	Concentration	Reference
Sphaerotheca pannosa	Rose	Reduced Percent Disease Index (PDI)	4 ml/L and 6 ml/L	[11][12][13]
Podosphaera xanthii	Cucurbits	Minimal Inhibitory Concentration (MIC)	1000 mg/L (formulated product)	[1]

Note: The study on Sphaerotheca pannosa did not calculate EC50 values but demonstrated significant disease reduction at the tested concentrations compared to control.[11][12][13]

Experimental Protocols

Detailed experimental protocols specifically for **bupirimate** are not consistently published. However, the following sections describe standard methodologies that are applicable for evaluating the efficacy and mode of action of **bupirimate**.

In-Vivo Fungicide Efficacy Trial against Powdery Mildew

This protocol outlines a typical in-vivo experiment to assess the efficacy of **bupirimate** against powdery mildew on a host plant, such as roses.[11][12][13]

• Plant Material and Inoculum: Healthy, susceptible rose plants are grown under greenhouse conditions. A spore suspension of the target powdery mildew pathogen (e.g., Sphaerotheca pannosa) is prepared from infected leaves.

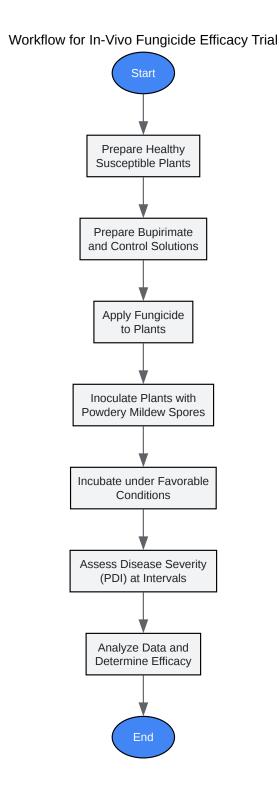
Foundational & Exploratory





- Fungicide Application: **Bupirimate** formulations are prepared at various concentrations. Plants are sprayed to the point of runoff. Control plants are sprayed with water or a blank formulation.
- Inoculation: After the fungicide application has dried, plants are inoculated with the spore suspension.
- Incubation: Plants are maintained in a controlled environment with conditions favorable for powdery mildew development (e.g., high humidity, moderate temperature).
- Disease Assessment: Disease severity is assessed at regular intervals (e.g., 7, 14, and 21 days post-inoculation) using a rating scale to determine the percentage of leaf area infected (Percent Disease Index PDI).
- Data Analysis: The PDI values for treated and control groups are compared to determine the efficacy of the fungicide.





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A typical workflow for assessing the in-vivo efficacy of a fungicide.

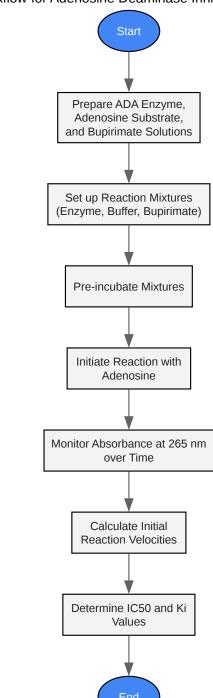


Adenosine Deaminase Inhibition Assay

This is a generalized in-vitro protocol to measure the inhibitory effect of **bupirimate** on adenosine deaminase activity. This assay is typically performed using a spectrophotometer to measure the decrease in absorbance as adenosine is converted to inosine.[8]

- Enzyme and Substrate Preparation: A solution of adenosine deaminase (either commercially available or purified from a fungal source) and a solution of adenosine (the substrate) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5).
- Inhibitor Preparation: **Bupirimate** is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.
- Assay Reaction: The reaction mixture, containing the buffer, adenosine deaminase, and bupirimate (or solvent control), is pre-incubated. The reaction is initiated by the addition of the adenosine solution.
- Spectrophotometric Measurement: The change in absorbance at 265 nm is monitored over time. The rate of decrease in absorbance is proportional to the rate of adenosine deamination.
- Data Analysis: The initial reaction velocities are calculated for each **bupirimate** concentration. These data can be used to determine the IC50 (inhibitor concentration that causes 50% inhibition) and, with further kinetic experiments, the inhibition constant (Ki).





Workflow for Adenosine Deaminase Inhibition Assay

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A generalized workflow for an in-vitro adenosine deaminase inhibition assay.



Fungicide Resistance

Resistance to fungicides in FRAC Group 8, including **bupirimate**, is considered to have a low to medium risk of development.[14] Field resistance has been observed in some powdery mildew populations.[1] The development of resistance to **bupirimate** is thought to be polygenic, meaning it involves mutations in multiple genes, which generally leads to a slower selection for resistance compared to single-gene resistance mechanisms.[4] The exact molecular mechanisms of resistance to **bupirimate** have not been fully elucidated but could involve alterations in the target enzyme (adenosine deaminase) that reduce its binding affinity for the fungicide, or increased expression of efflux pumps that actively remove the fungicide from the fungal cell.[10] To mitigate the risk of resistance, it is recommended to use **bupirimate** in rotation or in tank-mixes with fungicides from different FRAC groups.[4]

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